molecular formula C19H22O3 B12652167 (+)-(3R)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol CAS No. 158697-56-4

(+)-(3R)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol

Cat. No.: B12652167
CAS No.: 158697-56-4
M. Wt: 298.4 g/mol
InChI Key: OELWYQGRQUQQPD-IOMDMTNGSA-N
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Description

4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol is a complex organic compound that belongs to the class of sesquiterpene alcohols This compound is known for its unique structure, which includes a hydroxy group and a phenyl group attached to a heptenyl chain, as well as a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of (3R,6E)-nerolidol as a key intermediate. The process includes:

    Hydroxylation: Introduction of a hydroxy group at the 3-position of the heptenyl chain.

    Phenylation: Addition of a phenyl group to the 7-position of the heptenyl chain.

    Benzenediol Formation: Formation of the benzenediol moiety through a series of reactions involving aromatic compounds.

The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Temperature control and pH adjustments are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can influence various biological processes, including oxidative stress response and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

158697-56-4

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(E,3R)-3-hydroxy-7-phenylhept-6-enyl]benzene-1,2-diol

InChI

InChI=1S/C19H22O3/c20-17(9-5-4-8-15-6-2-1-3-7-15)12-10-16-11-13-18(21)19(22)14-16/h1-4,6-8,11,13-14,17,20-22H,5,9-10,12H2/b8-4+/t17-/m1/s1

InChI Key

OELWYQGRQUQQPD-IOMDMTNGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC[C@H](CCC2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CCCC(CCC2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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